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Ethyl 3-(furfurylthio)propionate

Flavor Chemistry Taste Threshold Sensory Analysis

Ethyl 3-(furfurylthio)propionate (CAS 94278-27-0, FEMA 3674, JECFA is a synthetic heteroaromatic organosulfur compound of the thioether-ester class, characterized by a furan ring linked via a methylene sulfide bridge to an ethyl propionate chain. It presents as a straw-to-yellow-brown liquid with a pungent roasted-sulfury aroma and a roasted, nutty, coffee taste at 10 ppm.

Molecular Formula C10H14O3S
Molecular Weight 214.28 g/mol
CAS No. 94278-27-0
Cat. No. B1582724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(furfurylthio)propionate
CAS94278-27-0
Molecular FormulaC10H14O3S
Molecular Weight214.28 g/mol
Structural Identifiers
SMILESCCOC(=O)CCSCC1=CC=CO1
InChIInChI=1S/C10H14O3S/c1-2-12-10(11)5-7-14-8-9-4-3-6-13-9/h3-4,6H,2,5,7-8H2,1H3
InChIKeyZKCVVCLCYIXCOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in fat
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(Furfurylthio)propionate (CAS 94278-27-0): A Thioether-Ester Flavor Molecule with Validated Regulatory Standing


Ethyl 3-(furfurylthio)propionate (CAS 94278-27-0, FEMA 3674, JECFA 1088) is a synthetic heteroaromatic organosulfur compound of the thioether-ester class, characterized by a furan ring linked via a methylene sulfide bridge to an ethyl propionate chain. It presents as a straw-to-yellow-brown liquid with a pungent roasted-sulfury aroma and a roasted, nutty, coffee taste at 10 ppm [1]. The compound is listed in the FDA EAFUS inventory, has JECFA full specification status, and is FEMA GRAS under publication 13, establishing it as a recognized flavoring agent for food applications [2]. Its dual thioether and ester functionalities distinguish it from both simple thiols and non-sulfur furan esters, creating a unique sensory space bridging roasted-coffee and alliaceous (garlic/onion) notes .

Why Ethyl 3-(Furfurylthio)propionate Cannot Be Replaced by Generic Sulfur Esters or Furan Derivatives


The flavor and fragrance industry categorizes compounds by dominant note families (e.g., alliaceous, roasted, fruity). Within the class of sulfur-containing esters, seemingly minor structural modifications produce divergent sensory profiles and application performance. Ethyl 3-(methylthio)propionate delivers an onion-garlic-fruity character with threshold differences of ~3-fold versus the target compound . Furfuryl mercaptan provides a potent roasted-coffee note but lacks the ester-mediated tenacity crucial for formulated product shelf life [1]. Direct head-to-head organoleptic comparison of four commercial FG-grade items reveals that the target compound uniquely spans coffee, garlic, and vegetable notes in a single molecule, while closest analogs exhibit either fruity-sulfurous or purely alliaceous profiles . These multidimensional differences mean a procurement specification written for a formulated product profile anchored by the target compound cannot be satisfied by a single-class generic substitute without altering the sensory signature.

Quantitative Differentiation Evidence for Ethyl 3-(Furfurylthio)propionate (94278-27-0) Versus Structural and Functional Analogs


Taste Threshold and Character: Roasted-Coffee Note Requires a 3-Fold Lower Concentration Compared to a Core Sulfur Ester Analog

The target compound exhibits a roasted, nutty, coffee taste at 10 ppm [1], whereas ethyl 3-(methylthio)propionate displays a sulfuraceous, onion-garlic, fruity, and ripe character at 30 ppm . The 3-fold lower effective concentration for the target compound's dominant note indicates higher flavor potency for the roasted-coffee direction, which is critical when formulating heat-processed savory or coffee-flavored products where dosing economy and flavor fidelity compete.

Flavor Chemistry Taste Threshold Sensory Analysis

Organoleptic Profile Differentiation: Sigma-Aldrich FG-Grade Head-to-Head Comparison Against Three Commercial Analogs

A direct comparison of four FG-grade items on the Sigma-Aldrich platform reveals distinct organoleptic categories. The target compound (W367400) is described as coffee, garlic, onion, vegetable, sulfurous. The three comparator items diverge: W334308 is fruity, pineapple, sulfurous; W316008 is garlic, onion, pungent, alliaceous, sulfurous; and W214701 is garlic, onion, alliaceous, sulfurous . No comparator simultaneously delivers coffee and alliaceous notes, whereas the target compound bridges both sensory spaces within a single molecule. This demonstrates that the target compound occupies a unique organoleptic intersection that cannot be replicated by the most structurally related FG-grade alternatives within this direct-comparison set.

Organoleptic Chemistry Quality Control Flavor Procurement

Odor Class Distinction: Furfuryl Sulfide Esters Exhibit Grassy/Spicy Notes, Not Roasted-Coffee, Differentiating the Thioether-Ester from Simple Furfuryl Sulfides and Furfuryl Mercaptan

A foundational study by Obata et al. (1965) demonstrated that alkyl furfuryl sulfides (e.g., ethyl furfuryl sulfide) predominantly exhibit grassy or spicy odors, which are distinguishable from the roasted-coffee aroma characteristic of furfuryl mercaptan [1]. Ethyl 3-(furfurylthio)propionate, bearing an ester carbonyl in addition to the thioether linkage, delivers a roasted-sulfury profile that deviates from both the 'grassy/spicy' sulfide family and the pure 'roasted-coffee' thiol family. This places the target compound in a third sensory category: roasted, nutty, coffee with alliaceous undertones, a profile not achievable by either alkyl furfuryl sulfides or furfuryl mercaptan alone.

Structure-Odor Relationship Furan Chemistry Aroma Classification

JECFA Full Specification and FEMA GRAS Publication 13 Provide a Differentiated Regulatory Certainty Profile for Global Procurement Compared to Less-Vetted In-Class Compounds

Ethyl 3-(furfurylthio)propionate holds JECFA number 1088 with a 2002 full evaluation concluding 'No safety concern at current levels of intake when used as a flavouring agent' [1]. It carries FEMA GRAS publication number 13 [2] and complies with EU Regulation 1334/2008 & 872/2012 . This tripartite regulatory coverage (FDA FEMA GRAS, JECFA, EU) is not uniformly available across all structurally similar sulfur esters. For example, some furfuryl sulfides and certain alkyl thioesters may lack full JECFA specification or EU approval, creating procurement barriers for multi-jurisdictional product launches. The explicit positive evaluation and specification status reduce regulatory risk and documentation burden in procurement.

Food Safety Regulatory Compliance Flavor Regulation

Physicochemical Specification Values Enable Analytical Identity Verification Against Analog Adulteration or Mis-Supply

JECFA and vendor-listed specifications provide quantitative identity markers: density 1.121–1.138 (specification range), refractive index n20/D 1.500–1.509, and assay ≥97–98% [1]. These values are distinct from those of closely related compounds (e.g., ethyl 3-(methylthio)propionate density ~1.032 g/mL, refractive index ~1.46 [2]). The substantial difference in density (>0.09 g/mL) provides a simple, rapid QC check (density meter) to confirm receipt of the correct compound versus a structurally similar but sensorially distinct analog. This reduces the risk of mis-supply in procurement intake.

Analytical Chemistry Quality Assurance Specifications Compliance

Evidence-Backed Application Scenarios Where Ethyl 3-(Furfurylthio)propionate (94278-27-0) Delivers Documented Differentiation


Coffee-Flavored Food and Beverage Systems Requiring a Single Roasted-Sulfury Top Note with Alliaceous Depth

In formulated coffee beverages, confectionery, and baked goods, flavor houses require ingredients that deliver roasted-coffee character without the volatility of free thiols. The target compound's taste threshold of 10 ppm for roasted, nutty, coffee notes, combined with its ester-mediated persistence, makes it preferable to furfuryl mercaptan, which is prone to rapid oxidative loss and staling interactions with melanoidins [1]. Its simultaneous garlic-onion-vegetable undertone eliminates the need for a separate alliaceous component in formulations targeting complex savory-coffee profiles .

Multi-Jurisdictional Industrial Flavor Procurement with Streamlined Regulatory Documentation

Procurement teams servicing global product launches in the EU, North America, and Codex-aligned markets benefit from the compound's FEMA GRAS 13 status, JECFA 1088 full specification, and EU Regulation 1334/2008 compliance [2][3]. This tripartite clearance avoids the fragmented regulatory status typical of less-vetted furfuryl sulfides and alkyl thioesters, enabling a single-source specification across multiple regulatory jurisdictions.

QC and Incoming Identity Verification for High-Throughput Flavor Ingredient Receiving

The substantial density difference between the target compound (1.125 g/mL) and its closest structural analog ethyl 3-(methylthio)propionate (1.032 g/mL) provides a rapid, low-cost density check that can be executed at receiving to prevent mis-supply. Combined with refractive index verification (n20/D 1.506 vs ~1.46), laboratories can implement a rapid orthogonal identity screen without requiring full GC-MS analysis for every lot [4]. This is particularly valuable for flavor houses receiving multiple sulfur-containing ester ingredients in parallel.

Sensory Research and Structure-Odor Relationship Studies Focused on Thioether-Ester Furan Derivatives

The target compound represents a unique structural intersection combining an aromatic furan ring, a thioether linkage, and a propionate ester group. It serves as a model compound for studying how esterification of the thioether sulfur attenuates volatility and modulates odor character relative to free furfuryl sulfides (grassy/spicy) and furfuryl mercaptan (pure roasted coffee) [5]. Academic and industrial sensory research programs investigating structure-odor relationships in sulfur-containing flavor molecules can use this compound as a reference standard for the 'thioether-ester' odor space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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